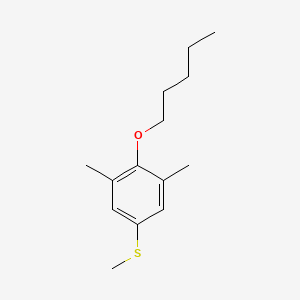

Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide

Description

Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide is an organosulfur compound characterized by a central aromatic ring substituted with a methyl sulfide group (-SMe), a pentoxy chain (-O-C₅H₁₁), and two methyl groups at the 3- and 5-positions. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and thermal stability, making it relevant in agrochemical and pharmaceutical research. Notably, its commercial availability has been discontinued, as indicated by CymitQuimica’s product listings, suggesting challenges in synthesis or niche applications .

Properties

IUPAC Name |

1,3-dimethyl-5-methylsulfanyl-2-pentoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OS/c1-5-6-7-8-15-14-11(2)9-13(16-4)10-12(14)3/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDVEPCVDQZVBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1C)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide typically involves the following steps:

Formation of the Phenyl Sulfide Core: The phenyl sulfide core can be synthesized through a nucleophilic substitution reaction where a thiol group is introduced to a phenyl halide.

Introduction of Substituents: The n-pentoxy group can be introduced via an etherification reaction, where an alcohol (n-pentanol) reacts with the phenyl sulfide in the presence of a strong acid catalyst.

Methylation: The methyl groups are introduced through a Friedel-Crafts alkylation reaction, using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the methyl and n-pentoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Varied substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide involves its interaction with molecular targets through its functional groups. The sulfide group can participate in redox reactions, while the phenyl ring and its substituents can engage in various non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Modifications in Aromatic Sulfides

2,6-Dimethyl-4-ethoxyphenyl Methyl Sulfide

- Structural Differences : Replaces the pentoxy group with a shorter ethoxy (-O-C₂H₅) chain and shifts methyl groups to 2- and 6-positions.

- Impact on Properties: Solubility: The shorter ethoxy chain reduces lipophilicity (logP ≈ 3.2 vs. ~4.5 for the pentoxy analog), enhancing aqueous solubility . Synthetic Accessibility: Ethoxy derivatives are typically easier to synthesize due to lower steric hindrance. Applications: Limited data exist, but ethoxy analogs are often intermediates in pesticide synthesis, similar to prosulfuron derivatives .

(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane

- Structural Differences : Substitutes the pentoxy group with an iodine atom at the 4-position and shifts methyl groups to 2- and 5-positions.

- Molecular Weight: Higher molar mass (278.15 g/mol vs. ~254.3 g/mol for the pentoxy compound) may affect diffusion kinetics in biological systems .

Functional Group Comparisons

Sulfonamide Derivatives

- Example : N-(3,5-Dimethylphenyl)-4-methyl-benzenesulfonamide ().

- Key Differences : Replaces the sulfide (-S-) with a sulfonamide (-SO₂NH-) group.

- Impact :

Methylcarbamate Analogs

- Example : 4-Hydroxymethyl-3,5-dimethylphenyl methylcarbamate ().

- Key Differences : Replaces the sulfide with a carbamate (-O-CO-NMe₂) group.

- Impact :

- Pesticide Activity : Carbamates are potent acetylcholinesterase inhibitors, whereas sulfides like Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide lack this mechanism, limiting their pesticidal utility .

- Environmental Persistence : Carbamates hydrolyze faster than sulfides, reducing soil residue accumulation .

Tabulated Comparison of Key Attributes

Biological Activity

Methyl 4-n-pentoxy-3,5-dimethylphenyl sulfide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound generally involves the alkylation of a thiol with an appropriate alkyl halide. The following synthetic route is commonly used:

- Preparation of the Thiol : The starting material is typically 3,5-dimethylphenol, which is converted to the corresponding thiol through a reaction with hydrogen sulfide in the presence of a catalyst.

- Alkylation : The thiol is then reacted with 1-bromopentane under basic conditions to yield this compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The compound's mechanism likely involves disruption of microbial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Studies have also suggested that this compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with cellular targets:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and integrity.

- Cytokine Modulation : By inhibiting signaling pathways associated with inflammation (e.g., NF-kB pathway), it reduces the expression of inflammatory mediators.

Study 1: Antimicrobial Efficacy

A study conducted by Maurya et al. (2009) investigated the antimicrobial efficacy of various phenyl sulfides, including this compound. The compound showed a maximum inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

| Compound | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| This compound | 15 | 100 |

| Control (Standard Antibiotic) | 25 | 100 |

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, this compound was administered to mice subjected to an inflammatory stimulus. Results indicated a significant reduction in paw edema compared to untreated controls.

| Group | Paw Edema (mm) | p-value |

|---|---|---|

| Control | 8.0 | - |

| Treated (50 mg/kg) | 4.5 | <0.01 |

| Treated (100 mg/kg) | 2.0 | <0.001 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.